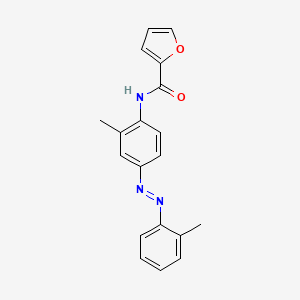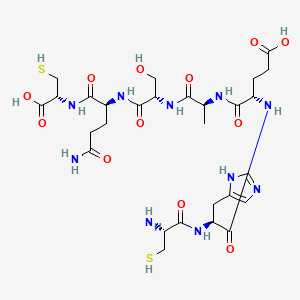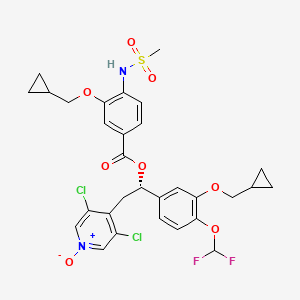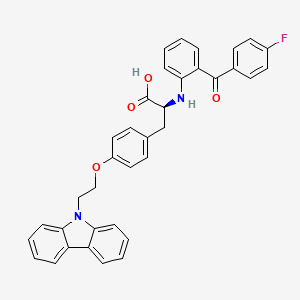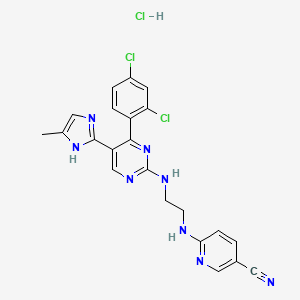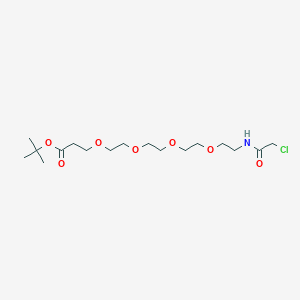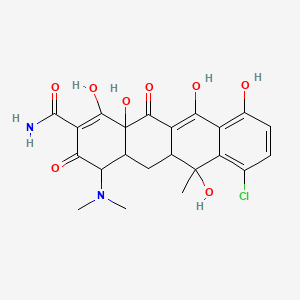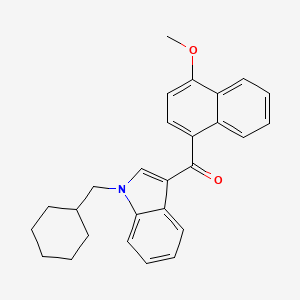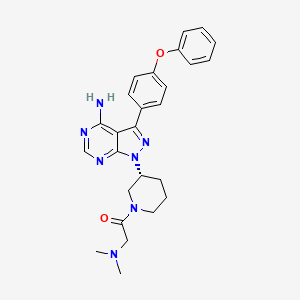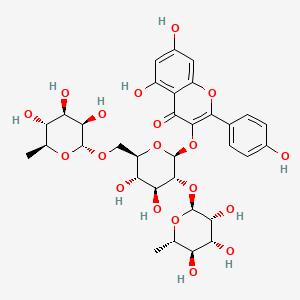
Clitorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clitorin is a natural product that is a kaempferol glycoside . It has been found in several plants including Clitoria ternatea, Saxifraga cuneifolia, Diospyros rhombifolia, and Acalypha indica . Dried papaya leaf juice contains about 0.7% this compound .
Molecular Structure Analysis
The molecular formula of this compound is C33H40O19 . The structural parameters, mulliken charge distribution, and molecular electrostatic potential (MEP) surface clearly show the intramolecular charge transfer within this compound .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 740.7 g/mol . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved papers.
科学研究应用
非线性光学响应
Clitorin 已因其非线性光学响应而被研究 {svg_1}. 使用 B3LYP/6-311G + + (d, p) 基组,通过密度泛函理论 (DFT) 对非线性光学 (NLO) 特征进行了计算研究 {svg_2}. 结构参数、Mulliken 电荷分布和分子静电势 (MEP) 表面清楚地显示了 this compound 内部的分子内电荷转移 {svg_3}.
抗阿尔茨海默病活性
系统性的计算机模拟研究将 this compound 确定为该植物中最活跃和最具抑制性的植物化学物质 {svg_4}. 从分子动力学 (MD) 模拟获得的结果表明该复合物的稳定性,使其成为对抗阿尔茨海默病 (AD) 的药物样分子的合理选择 {svg_5}.
心脏毒性分析
对 this compound 分子的心脏毒性分析证实它对心脏无害 {svg_6}.
肝脏脂肪变性的改善
研究发现 this compound 通过调节体内和体外的脂肪生成和脂肪酸氧化来改善西方饮食引起的肝脏脂肪变性 {svg_7}. 在西方饮食引起的肝脏脂肪变性小鼠中,this compound 显着减轻了体重增加和肝脏脂肪变性特征(NAFLD 活动评分、微泡和巨泡脂肪变性) {svg_8}.
脂肪生成和脂肪酸氧化的调节
This compound 显着降低了西方饮食引起的肝脏脂肪变性小鼠中固醇调节元件结合蛋白 1 (SREBP1)、过氧化物酶体增殖物激活受体 γ (PPARγ) 和 CCAAT/增强子结合蛋白 α (C/EBPα) 的蛋白质表达 {svg_9}. 此外,它显着降低了西方饮食引起的肝脏脂肪变性小鼠和油酸刺激的 HepG2 细胞中 SREBP1、乙酰辅酶 A 羧化酶 (ACC)、脂肪酸合酶 (FAS) 和羟基-3-甲基戊二酰辅酶 A 还原酶 (HMGCR) 的 mRNA 水平,并增强了过氧化物酶体增殖物激活受体 α (PPARα) 和肉碱棕榈酰转移酶-1 (CTP-1) 以及腺苷单磷酸激活蛋白激酶 (AMPK) 的 mRNA 水平 {svg_10}.
NAFLD 管理的潜在候选者
总的来说,研究结果表明 this compound 可以成为非酒精性脂肪性肝病 (NAFLD) 管理的潜在有效候选者 {svg_11}.
作用机制
Target of Action
Clitorin, a flavonoid compound of Papaya, primarily targets several key proteins involved in lipid metabolism and fatty acid oxidation . These include sterol regulatory element-binding protein 1 (SREBP1) , peroxisome proliferator-activated receptor γ (PPARγ) , CCAAT/enhancer binding protein α (C/EBPα) , liver X receptor (LXR) , acetyl-CoA carboxylase (ACC) , peroxisome proliferator-activated receptor α (PPARα) , carnitine palmitoyltranserase-1 (CTP-1) , and adenosine monophosphate-activated protein kinase (AMPK) .
Mode of Action
This compound interacts with its targets to regulate lipid metabolism and fatty acid oxidation . It decreases the expression of SREBP1, PPARγ, and C/EBPα, which are involved in lipogenesis . Additionally, it reduces the mRNA levels of LXR and ACC, while enhancing the mRNA levels of PPARα, CTP-1, and AMPK in the liver . These changes result in decreased lipogenesis and increased fatty acid oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve lipid metabolism and fatty acid oxidation . By decreasing the expression of lipogenic proteins and increasing the expression of proteins involved in fatty acid oxidation, this compound helps to reduce lipid accumulation in the liver .
Pharmacokinetics
It is known that this compound is administered orally in animal models
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in body weight gain and hepatic steatosis symptoms in Western Diet-induced mice . It also significantly impedes lipid accumulation in oleic acid-induced HepG2 cells .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, its efficacy in reducing hepatic steatosis has been demonstrated in a Western Diet-induced mouse model This suggests that dietary factors can influence the action, efficacy, and stability of this compound
未来方向
Future research could focus on further understanding the mechanisms of Clitorin by inhibiting/silencing AMPK in vivo and in vitro model, to fully understand its action on regulation of lipolysis and lipogenesis in NAFLD . Overall, this compound can be a potentially efficacious candidate for NAFLD management .
生化分析
Biochemical Properties
Clitorin interacts with various enzymes, proteins, and other biomolecules. It has been found to influence acetylcholine content and acetylcholinesterase activity in rats . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to improve learning ability, enhance memory, and increase dendritic branches in rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to increase acetylcholine content and acetylcholinesterase activity in rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. Its effects on localization or accumulation are still being studied .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVPTMENPZUIZ-QEZWUOJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55804-74-5 |
Source


|
| Record name | Clitorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
